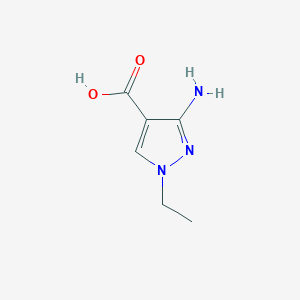

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTDXUPQGKOTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amino-substituted pyrazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has garnered attention as a potential scaffold for drug development due to its unique structural properties. It may serve as a precursor in synthesizing various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

Case Study: Antimicrobial Activity

A study evaluated derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity comparable to standard antibiotics, suggesting its potential in developing new antimicrobial agents.

Agriculture

The compound can be utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its structural characteristics allow for modifications that enhance efficacy against specific pests or diseases.

Case Study: Herbicidal Efficacy

Research demonstrated that derivatives of this compound exhibited potent herbicidal activity against several weed species, making it a candidate for environmentally friendly herbicide formulations.

Materials Science

In materials science, pyrazole derivatives are explored for their applications in organic electronics and as ligands in coordination chemistry. The ability to modify the pyrazole structure allows for the design of materials with tailored electronic properties.

Case Study: Organic Electronics

Research highlighted the use of pyrazole derivatives in organic light-emitting diodes (OLEDs), where their unique electronic properties contributed to enhanced device performance.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Substitution at Position 1 and Functional Group Variations

Key Observations :

- Carboxamide vs. Carboxylic Acid : Replacing the carboxylic acid with a carboxamide (5334-31-6) reduces acidity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

- Ester Derivatives : Ethyl esters (e.g., 21230-43-3) serve as prodrugs, improving oral bioavailability by masking the polar carboxylic acid .

- Positional Isomerism: In 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (64299-26-9), the shifted amino group may alter binding to biological targets, such as cyclooxygenase enzymes in anti-inflammatory applications .

Substituent Effects on Pharmacokinetics and Reactivity

- Alkyl vs. Aromatic Groups: The ethyl group in the target compound (41680-34-6) provides moderate lipophilicity compared to methyl (21230-43-3) or bulky aryl groups (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid from ). Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .

Electron-Withdrawing Groups :

- The nitrile (-CN) in 21230-50-2 increases electrophilicity, enabling nucleophilic addition reactions. This property is exploited in covalent drug design (e.g., EGFR inhibitors) .

Biological Activity

3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 127.101 g/mol. It exhibits a melting point range of 121-126 °C and a boiling point of approximately 502.73 °C at 760 mmHg . Its structural characteristics contribute to its reactivity and biological activity.

The precise mechanism of action for this compound remains largely undefined. However, pyrazole derivatives are known to interact with various biochemical pathways, suggesting multiple potential targets. These interactions may lead to significant pharmacological effects, including:

- Antiproliferative Activity : Some studies indicate that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

Research has highlighted several biological activities associated with this compound and related compounds:

Anticancer Activity

A study reported that pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Notably, some derivatives showed IC50 values in the micromolar range, indicating effective growth inhibition .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | 3-amino derivative | 3.79 |

| SF-268 | 3-amino derivative | 12.50 |

| NCI-H460 | 3-amino derivative | 42.30 |

Antiviral and Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their antiviral and anti-inflammatory effects. For instance, compounds have shown activity against viral infections such as HSV-1 and have been evaluated for their anti-inflammatory properties in various models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Antitumor Activity : A study synthesized various pyrazole derivatives and assessed their antitumor properties against A549 lung cancer cells. Compounds demonstrated varying levels of efficacy, with some inducing apoptosis at low concentrations (IC50 = 0.95 nM) while inhibiting VEGF-induced proliferation in endothelial cells .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on Aurora-A kinase, a target in cancer therapy. Compounds exhibited IC50 values as low as 0.067 µM, indicating strong inhibitory potential .

Q & A

Q. What are the primary synthetic routes for 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole cores. For example, ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate derivatives can be synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by hydrolysis to yield the carboxylic acid . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (50–80°C), and catalysts (e.g., trifluoroacetic acid for azide reactions) to improve yield and purity. Post-synthesis purification via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent positions and purity. For instance, the ethyl group’s triplet (δ ~1.37 ppm) and quartet (δ ~4.33 ppm) are diagnostic .

- Infrared (IR) Spectroscopy: Peaks at ~2143 cm⁻¹ (azide stretch) and ~1704 cm⁻¹ (ester/carboxylic acid C=O) verify functional groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures >95% purity by resolving unreacted intermediates .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, as seen in analogous pyrazole-carboxylic acid structures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. The amino and carboxylic acid groups act as electron donors, while the ethyl substituent sterically influences reaction pathways. For example, Fukui indices predict nucleophilic attack at the pyrazole C4 position. Molecular docking studies further assess interactions with biological targets (e.g., enzymes), guiding derivatization strategies .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Comparative Bioassays: Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions (pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends. For instance, ethyl groups may enhance lipophilicity, altering membrane permeability in cell-based assays .

- Metabolite Profiling: LC-MS/MS identifies degradation products or metabolites that may explain discrepancies in efficacy .

Q. How does the ethyl substituent affect the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

- Lipophilicity: The ethyl group increases logP compared to methyl analogs, improving blood-brain barrier penetration (measured via PAMPA assays) .

- Metabolic Stability: Microsomal incubations (human liver microsomes) assess oxidative metabolism. Ethyl groups slow CYP450-mediated degradation compared to shorter alkyl chains .

- Solubility: pH-solubility profiling (e.g., shake-flask method) shows reduced aqueous solubility at physiological pH, necessitating prodrug strategies (e.g., esterification) .

Specialized Methodological Considerations

Q. What advanced techniques are used to study hydrogen-bonding interactions in crystalline forms of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯N) that stabilize the lattice. For example, the carboxylic acid group forms dimers via O–H⋯O interactions, while the amino group participates in N–H⋯N bonds with adjacent pyrazole rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% O⋯H contacts) .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

Methodological Answer:

- Directing Groups: The amino group at C3 directs electrophilic substitution to C5. For example, bromination with NBS in DMF yields 5-bromo derivatives .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl/heteroaryl groups at C4, leveraging the carboxylic acid as a leaving group after activation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial efficacy of this compound?

Methodological Answer:

- Strain-Specificity Testing: Expand testing to include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions .

- Mechanistic Studies: Fluorescence-based assays (e.g., membrane potential dyes) determine if efficacy differences arise from membrane disruption vs. target inhibition .

- Resistance Profiling: Serial passage experiments identify mutation rates in bacterial populations exposed to sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.